Synthetic Efficiency: A Green and Selective Method Achieves 98.5% Yield of 2-(Methylamino)-5-chlorobenzophenone
A 2022 patent (CN114933541B) presents a direct, comparative advantage for a specific synthesis of this compound over prior art. The claimed method achieves a high yield and purity while avoiding toxic reagents. The comparison is against a 2015 patent method (CN105001105A), which used dimethyl sulfate (a highly toxic methylating agent) and produced a total yield of only 77.6% with a product purity of 97.7% [1]. The new method, using dimethyl carbonate and a catalytic hydrogenation of an imine intermediate, directly synthesizes 2-(methylamino)-5-chlorobenzophenone with an HPLC purity of 99.89% and a molar yield of 98.5% [1].
| Evidence Dimension | Synthetic Yield and Purity |
|---|---|
| Target Compound Data | Molar Yield: 98.5%; HPLC Purity: 99.89% |
| Comparator Or Baseline | Prior art method (CN105001105A): Total Yield: 77.6%; HPLC Purity: 97.7% |
| Quantified Difference | Yield increase of 20.9 percentage points; Purity increase of 2.19 percentage points. |
| Conditions | Comparative analysis of synthetic routes described in patent literature. |
Why This Matters
Procurement from a vendor utilizing this or a similarly advanced synthetic route directly correlates to receiving a higher-purity intermediate, which improves the efficiency and yield of subsequent diazepam manufacturing steps.
- [1] CN114933541B - A method for preparing 2-methylamino-5-chlorobenzophenone. View Source
